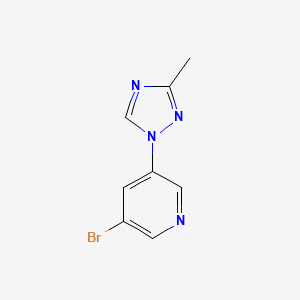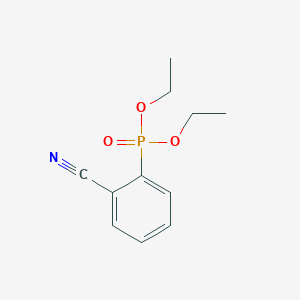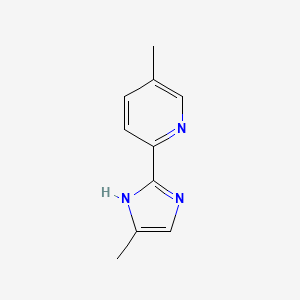
3-bromo-5-(3-methyl-1H-1,2,4-triazol-1-yl)Pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or applicable
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves several steps. The primary synthetic route includes:
Initial Reactants: The process begins with the combination of two primary reactants, A and B, under controlled conditions.
Reaction Conditions: The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm. A catalyst, such as palladium on carbon, is used to facilitate the reaction.
Purification: The resulting product is purified using column chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using large reactors. The process involves:
Bulk Reactants: Large quantities of reactants A and B are mixed in a reactor.
Optimized Conditions: The reaction conditions are optimized for maximum yield, often involving higher temperatures and pressures.
Continuous Flow: A continuous flow system is used to ensure a steady production rate.
Automated Purification: Automated systems are employed for the purification process, ensuring consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: In the presence of an oxidizing agent such as potassium permanganate, “N/A” is oxidized to form compound C.
Reduction: Using a reducing agent like lithium aluminum hydride, “N/A” is reduced to form compound D.
Substitution: “N/A” can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide to form compound E.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, 60°C.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.
Substitution: Sodium hydroxide, aqueous medium, 50°C.
Major Products
Oxidation: Compound C.
Reduction: Compound D.
Substitution: Compound E.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which “N/A” exerts its effects involves several molecular targets and pathways:
Molecular Targets: “N/A” binds to specific receptors on the cell surface, initiating a cascade of intracellular events.
Pathways Involved: The binding of “N/A” to its receptor activates the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular behavior.
Propriétés
Formule moléculaire |
C8H7BrN4 |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
3-bromo-5-(3-methyl-1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c1-6-11-5-13(12-6)8-2-7(9)3-10-4-8/h2-5H,1H3 |
Clé InChI |
JGUGTCSGFBLBRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=N1)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)
![6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)


![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13688069.png)
![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)





